Product packaging for (+)-Garcinol(Cat. No.:)

(+)-Garcinol

Cat. No.: B1209279
M. Wt: 602.8 g/mol
InChI Key: DTTONLKLWRTCAB-AKAMJVKKSA-N
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Description

Origin and Natural Product Classification of (+)-Garcinol

This compound is a phytochemical primarily isolated from the fruit rinds and leaves of various Garcinia species, most notably Garcinia indica. mdpi.comresearchgate.netmdpi.com This plant is an evergreen tree native to the tropical regions of Asia and Africa. mdpi.com Other species from which garcinol (B8244382) has been extracted include Garcinia quaesita and Garcinia cambogia. jmb.or.kracs.org

Chemically, this compound is classified as a polyisoprenylated benzophenone (B1666685). mdpi.combiocompare.comnih.gov This classification stems from its core structure, which features a benzophenone moiety substituted with multiple isoprenyl groups. mdpi.comsioc-journal.cn The unique arrangement of these functional groups contributes to its distinct biological activities. sioc-journal.cn It can also be considered a prenylated chalcone (B49325). researchgate.net

Property Value
Molecular Formula C38H50O6 biocompare.com
Molecular Weight 602.812 g/mol biocompare.com
CAS Number 78824-30-3 epigentek.comrndsystems.com
Synonyms Camboginol, Guttiferone F caymanchem.com

Overview of Research Significance in Biological Systems and Chemical Synthesis

The scientific interest in this compound is multifaceted, spanning its diverse biological effects and its complexity as a target for total synthesis. researchgate.netconicet.gov.ar

In the realm of biological systems , garcinol has been the subject of extensive research due to its wide range of activities. sioc-journal.cnnih.gov It is recognized for its potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov Studies have demonstrated its ability to scavenge free radicals, such as superoxide (B77818) anions, and its antioxidant activity has been reported to be greater than that of dl-α-tocopherol. mdpi.comacs.org Its anti-inflammatory effects are attributed to its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as modulate signaling pathways such as nuclear factor-kappa B (NF-κB). mdpi.comresearchgate.netcaymanchem.com

A significant area of investigation is garcinol's potential as an anticancer agent. mdpi.comnih.govnih.gov Research has explored its effects on various cancer cell lines, including those of the breast, colon, pancreas, and prostate. mdpi.comnih.gov The proposed mechanisms for its anticancer activity include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. mdpi.comresearchgate.net This is achieved through the modulation of multiple cellular targets and signaling pathways, such as STAT3 and the inhibition of matrix metalloproteinases. nih.govnih.gov

Furthermore, garcinol has been identified as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF. nih.govmdpi.comepigentek.com This epigenetic modulation, which alters gene expression without changing the DNA sequence, is a key aspect of its biological activity and contributes to its anticancer effects. nih.govmdpi.com More recently, it has also been identified as a specific inhibitor of histone deacetylase 11 (HDAC11). nih.govacs.org Additionally, garcinol has shown inhibitory activity against topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair. acs.org

Biological Target/Activity IC50 Value / Observation
p300 (HAT)~7 µM nih.govcaymanchem.com
PCAF (HAT)~5 µM nih.govcaymanchem.com
HDAC11~5 µM (in vitro) nih.govacs.org
5-Lipoxygenase (5-LO)0.3 µM caymanchem.com
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)0.1 µM caymanchem.com
COX-112 µM caymanchem.com
Acetylcholinesterase (AChE)0.66 µM medchemexpress.eu
Butyrylcholinesterase (BChE)7.39 µM medchemexpress.eu
Topoisomerase I & II InhibitionComparable to etoposide (B1684455) (~25–100 μM) acs.org
Antimicrobial ActivityActive against Helicobacter pylori and MRSA jmb.or.kr
NeurogenesisPromotes neurite outgrowth in rat cortical progenitor cells caymanchem.com

From a chemical synthesis perspective, the complex, stereochemically rich structure of this compound presents a significant challenge and an attractive target for organic chemists. conicet.gov.aracs.org The molecule features a bicyclo[3.3.1]nonane core, multiple stereocenters, and several prenyl side chains. conicet.gov.aracs.org The development of synthetic routes to this compound and its analogues is crucial for several reasons. It allows for the unambiguous confirmation of its absolute configuration and provides a means to produce larger quantities of the compound for further biological evaluation. conicet.gov.ar

Several total syntheses of (±)-garcinol and asymmetric syntheses of this compound have been reported. conicet.gov.aracs.orgfigshare.com These synthetic strategies often involve key steps such as Claisen cyclization to construct the core bicyclic system and various coupling reactions to install the side chains. conicet.gov.ar For example, one approach utilized a base-mediated intramolecular Claisen cyclization to form the bicyclo[3.3.1]nonatrione core. conicet.gov.ar Another successful strategy employed a cascade Dieckmann cyclization for the same purpose. acs.orgnih.gov The synthesis of garcinol analogues, where parts of the molecule are systematically altered, is also an active area of research. sioc-journal.cnsioc-journal.cn This allows for the investigation of structure-activity relationships (SAR), helping to identify the specific parts of the molecule responsible for its biological effects. sioc-journal.cn

The pursuit of efficient and stereoselective synthetic routes to this compound not only showcases the power of modern organic chemistry but also enables deeper exploration of its therapeutic potential and the development of novel analogues with enhanced or more specific activities. sioc-journal.cnacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50O6 B1209279 (+)-Garcinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m1/s1

InChI Key

DTTONLKLWRTCAB-AKAMJVKKSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Synonyms

guttiferone E

Origin of Product

United States

Natural Occurrence, Isolation, and Stereochemical Considerations of + Garcinol

Botanical Sources of (+)-Garcinol Isolation

The genus Garcinia comprises approximately 200 species distributed throughout the tropics, particularly in Asia and Africa drugs.comnih.gov. While many species are known to produce a variety of secondary metabolites, including xanthones and benzophenones, only a subset has been identified as significant sources of this compound akjournals.com.

Primary Yielding Garcinia Species (e.g., Garcinia indica, Garcinia dulcis)

Among the various species, Garcinia indica and Garcinia dulcis are recognized as primary sources for the isolation of this compound.

Garcinia indica : Commonly known as kokum, this species is the most referenced source for garcinol (B8244382) extraction drugs.comresearchgate.net. The fruit rind, in particular, is a rich reservoir of the compound nih.govresearchgate.net. Research has consistently focused on G. indica for large-scale extraction due to its relatively high yield of garcinol researchgate.net. The dried fruit rind is the principal plant part utilized for isolation nih.gov.

Garcinia dulcis : This species has also been identified as a notable source of this compound researchgate.net. Studies investigating its phytochemical composition have successfully isolated garcinol, confirming its presence and potential as a viable source for the compound nih.gov.

Table 1: Primary Botanical Sources of this compound
Species NameCommon NamePrimary Plant Part UsedCitation
Garcinia indicaKokum, Wild Mangosteen, Red MangoFruit Rind drugs.comnih.gov
Garcinia dulcis-Fruit researchgate.netnih.gov

Exploration of Other Garcinia Species for this compound Content

Beyond the primary sources, scientific exploration has revealed the presence of this compound in numerous other Garcinia species. This highlights the compound's role as a chemotaxonomic marker for the genus akjournals.com. The concentration of garcinol can vary significantly among these species akjournals.com.

Investigations have confirmed garcinol in:

Garcinia multiflora : Found in South China, its fruits have been used for garcinol isolation researchgate.net.

Garcinia xanthochymus and Garcinia sopsopia : These species have been identified as containing high concentrations of garcinol adtu.in.

Garcinia pedunculata , Garcinia lanceifolia , and Garcinia morella : These species, endemic to the tropical forests of North-East India, have been analyzed and confirmed to contain garcinol akjournals.com.

Garcinia kola : An African species where garcinol has been identified in the roots nih.gov.

Garcinia cambogia (also known as Garcinia gummi-gutta): Garcinol was first isolated from this species and has been found in the bark and fruits nih.govsemanticscholar.org.

Garcinia quaesita : An endemic species to Sri Lanka, from which garcinol has been isolated for the first time from its hexane fruit extract semanticscholar.org.

Other species include Garcinia cowa , Garcinia huillensis (bark), Garcinia bancana (twig and leaves), and Garcinia travancorica (leaves) nih.govsemanticscholar.org.

Table 2: Quantitative Analysis of this compound in Various Garcinia Species
Species NameGarcinol Content (mg/g of dry extract)Citation
Garcinia xanthochymus286.37 adtu.in
Garcinia sopsopia195.98 adtu.in
Garcinia morellaDetected adtu.in
Garcinia pedunculataDetected adtu.in
Garcinia lancifoliaDetected adtu.in

Geographical Distribution and Biodiversity Aspects of this compound Sources

The genus Garcinia is widely distributed across the tropical regions of Asia, Africa, and Polynesia nih.gov. India is a significant hub of Garcinia biodiversity, hosting 35 species, of which 17 are endemic nih.gov. Key regions for garcinol-producing species include:

India : The Western Ghats are a predominant habitat for Garcinia indica nih.govjusst.org. The North-Eastern region of India is home to endemic species like G. lanceifolia, G. morella, and G. pedunculata akjournals.comfoodandnutritionjournal.org.

Africa : West and Central Africa are the native regions for Garcinia kola nih.gov.

Southeast Asia : This region is a major center for Garcinia diversity, including species like G. dulcis and G. cambogia nih.gov.

China : Southern China is a known location for Garcinia multiflora researchgate.net.

Advanced Methodologies for this compound Extraction and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification. The fruit rind of Garcinia species is the most commonly used plant material nih.gov.

Initial extraction is typically performed using organic solvents. A common procedure involves the exhaustive extraction of dried plant material with methanol researchgate.net. The resulting crude extract is then subjected to further partitioning. For instance, the methanol extract can be adsorbed onto a substrate like celite and successively extracted with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to yield different fractions researchgate.net. Garcinol is often found in the less polar fractions, such as the hexane extract nih.gov. Other methods include ultrasound-assisted extraction to enhance efficiency researchgate.net. An advanced technique known as Aqueous Two-Phase Extraction (ATPE) has been utilized for the simultaneous enrichment of garcinol and other bioactive compounds from G. indica researchgate.net.

Chromatographic Techniques for Preparative Isolation

Chromatography is essential for the purification of this compound from crude extracts.

Column Chromatography : This is a widely used technique for the preparative isolation of garcinol. Silica (B1680970) gel is the standard stationary phase, and a mobile phase consisting of a solvent system like ethyl acetate/hexane is used to separate the components of the extract researchgate.net.

Flash Chromatography : A more rapid and efficient form of column chromatography, flash chromatography has been successfully employed for the isolation of both garcinol and its isomer, isogarcinol (B162963), from G. indica fruit nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) : This technique is primarily used for the simultaneous detection and quantification of garcinol in various extracts akjournals.comresearchgate.net. It is a valuable tool for method validation and quality control, offering rapid and sensitive analysis researchgate.net.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a chosen method for the quantitative analysis of garcinol adtu.ingtu.ac.in. A C18 column is typically used, with an isocratic mobile phase such as a mixture of acetonitrile and water containing a small percentage of an acid like trifluoroacetic acid (TFA) adtu.in.

Table 3: Chromatographic Methods for this compound Analysis and Isolation
TechniquePurposeTypical Mobile PhaseDetection MethodCitation
Column ChromatographyPreparative IsolationEthyl acetate/Hexane- researchgate.net
Flash ChromatographyPreparative IsolationWater (0.1% formic acid) and Methanol/Acetonitrile (1:1)UV (254 nm) nih.gov
HPTLCQuantificationToluene-Ethyl acetate-Formic acid (5:4:1 V/V)Densitometry (276 nm) akjournals.com
HPLC (Reversed-Phase)QuantificationAcetonitrile/Water (0.1% TFA) (80:20 v/v)UV (254 nm) adtu.in

Comparative Analysis of Extraction Efficiencies Across Different Plant Parts

The distribution and concentration of this compound vary significantly across different parts of the Garcinia plant.

Fruit Rind : The fruit rind is overwhelmingly the most potent source of garcinol. Studies on G. indica have shown that garcinol crystallizes from the hexane extract of the fruit rind, with yields reported around 1.5% nih.gov. High yields of up to 5 grams of garcinol from 500 grams of dried G. indica plums (fruit rind) have been achieved researchgate.net.

Other Plant Parts : While the fruit rind is the primary source, garcinol has also been isolated from other parts in certain species. These include the roots of G. kola, the bark of G. huillensis and G. cambogia, and the leaves and twigs of G. bancana and G. travancorica nih.govsemanticscholar.org. However, the yields from these parts are generally not as high as from the fruit rind of species like G. indica or G. xanthochymus. The presence in various tissues underscores the systemic distribution of the compound within these plants, although biosynthesis and accumulation are highest in the fruit pericarp.

This compound, a prominent polyisoprenylated benzophenone (B1666685), is a secondary metabolite found predominantly in plants of the Garcinia genus (family Clusiaceae). It has been isolated from various parts of these plants, with the fruit rind being a particularly rich source. nih.govresearchgate.net Species such as Garcinia indica, commonly known as kokum, are significant natural sources from which garcinol can be extracted in high yields. researchgate.netresearchgate.netnih.gov Other species reported to contain garcinol include Garcinia cambogia, Garcinia huillensis, and Garcinia xanthochymus. researchgate.netnih.gov

The isolation of this compound from its natural sources typically involves solvent extraction from the dried plant material, often the fruit rinds. Common solvents used for extraction include hexane and ethanol. nih.govresearchgate.net Following the initial extraction, the crude extract is subjected to various chromatographic techniques to purify the compound. Methodologies such as column chromatography and crystallization are employed to obtain garcinol in high purity, appearing as yellow needles. nih.govresearchgate.netresearchgate.net High yields have been reported, with up to 5 grams of garcinol being isolated from 500 grams of dried Garcinia indica plums. researchgate.net

Natural Sources of this compound
Plant SpeciesPlant PartReference
Garcinia indicaFruit Rind, Leaves nih.govnih.gov
Garcinia cambogiaFruits researchgate.netnih.gov
Garcinia huillensisStem Bark researchgate.net
Garcinia xanthochymusNot specified researchgate.net
Garcinia picrorhizaNot specified acs.org
Garcinia gracilisNot specified acs.org

Establishing the Polyisoprenylated Benzophenone Framework

The structural elucidation of this compound revealed it to be a member of the polyisoprenylated benzophenone class of compounds. nih.govresearchgate.net Its molecular formula has been established as C₃₈H₅₀O₆. researchgate.net The core structure consists of a benzophenone framework, which is characterized by two aromatic rings linked by a carbonyl group. nih.gov This fundamental structure is extensively modified with three isoprenyl groups, leading to its classification as a tri-isoprenylated derivative. nih.gov

Spectroscopic analyses have been crucial in defining this framework. Key structural features identified include:

A Benzoyl Moiety: Attached to a heavily substituted bicyclo[3.3.1]nonane core. acs.org

An Enolisable 1,3-Diketone System: This feature is a significant aspect of its chemistry, confirmed by the formation of isomeric trimethyl and dimethyl ethers upon chemical derivatization. nih.gov

A 3,4-Dihydroxyphenyl Group: This catechol moiety is a key site for the compound's antioxidant activity.

The structure of garcinol is also sometimes described as a polycyclic polyprenylated acylphloroglucinol (PPAP) or, due to biosynthetic considerations, as a chalcone (B49325) derivative. nih.govresearchgate.netscispace.com The α,β-unsaturated ketone system, characteristic of chalcones, is contained within one of the rings in garcinol's bicyclic system. nih.gov The initial structural description of garcinol was reported in the 1980s, with its complex framework being pieced together through chemical and spectroscopic evidence. nih.govresearchgate.net

Identification of Stereochemical Features

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. wikipedia.org Its structure contains multiple stereocenters, which give rise to its specific three-dimensional conformation and optical activity, denoted by the "(+)" prefix. The absolute configuration of these stereocenters is critical to its chemical identity and has been a subject of detailed investigation.

The systematic IUPAC name for one of its tautomeric forms, which specifies the stereochemistry, is (1S,5R,7R)-3-[(3,4-dihydroxyphenyl)(hydroxy)methylidene]-6,6-dimethyl-1-[(2S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-5,7-bis(3-methylbut-2-en-1-yl)bicyclo[3.3.1]nonane-2,4,9-trione. nih.gov This name defines the specific spatial arrangement at the chiral centers within the bicyclo[3.3.1]nonane core (1S, 5R, 7R) and on one of the isoprenylated side chains (2S).

The determination of this absolute configuration has been accomplished through advanced analytical techniques. Methods such as quantum chemical circular dichroism (CD) calculations have been employed, where the experimentally measured CD spectrum of the natural product is compared with theoretically predicted spectra for possible stereoisomers. researchgate.net The total synthesis of garcinol and its analogues has also served to confirm and clarify the absolute configurations of the natural products. nih.gov

Characterization of Natural Isomers (e.g., Isogarcinol)

Isogarcinol is the most well-known natural isomer of garcinol. nih.gov It is often co-isolated from the same Garcinia species, including G. indica and G. picrorhiza. researchgate.netacs.orgnih.gov Unlike the yellow garcinol, isogarcinol is a colorless compound. nih.gov

The structural relationship between garcinol and isogarcinol is well-established. Isogarcinol can be readily formed from garcinol through an acid-catalyzed intramolecular cyclization reaction. researchgate.netresearchgate.net This transformation involves one of the isoprenyl side chains and the enolized β-diketone system, leading to the formation of an additional heterocyclic ring. researchgate.net This facile conversion highlights the chemical reactivity of the garcinol scaffold.

While they are isomers, the structural rearrangement results in distinct chemical and physical properties. Both compounds are classified as polyisoprenylated benzophenone derivatives and share the same molecular formula, but the connectivity of the atoms differs, making them constitutional isomers. researchgate.netnih.gov The characterization of isogarcinol and other related isomers has been accomplished using the same suite of spectroscopic techniques employed for garcinol, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing for a detailed comparison of their respective structures. acs.org

Comparison of Garcinol and Isogarcinol
FeatureThis compoundIsogarcinol
Classification Polyisoprenylated BenzophenonePolyisoprenylated Benzophenone
Appearance Yellow needlesColorless
Relationship Constitutional Isomers
Conversion Garcinol converts to Isogarcinol under acidic conditions
Natural Occurrence Co-isolated from Garcinia species

Biosynthetic Pathways and Natural Analog Discovery of + Garcinol

Proposed Biosynthetic Routes to (+)-Garcinol

The biosynthesis of this compound, a polyisoprenylated benzophenone (B1666685), is believed to originate from precursors common to many plant secondary metabolites, followed by a series of specific enzymatic modifications and cyclizations.

The biosynthesis is thought to begin with precursors from the chalcone (B49325) family of compounds. wayne.eduscience.gov These molecules provide the basic benzophenone framework. The defining characteristic of Garcinol (B8244382) and its analogs is the presence of multiple isoprenoid chains attached to this core structure. These polyisoprenyl groups are added through enzymatic processes, significantly increasing the molecule's complexity and lipophilicity. The addition of these five-carbon isoprene (B109036) units is a crucial step in the pathway, leading to the characteristic structure of polyisoprenylated benzophenones found in various Garcinia species. researchgate.net

Following the polyisoprenylation of the benzophenone core, a series of intramolecular cyclization events are proposed to occur, giving rise to the diverse structures observed in nature. rawdatalibrary.netnih.gov Two primary cyclization mechanisms have been postulated based on synthetic studies and the structures of isolated natural analogs:

O-cyclization: This pathway involves the formation of an oxygen-containing ring. It is the proposed route for the formation of analogs like cambogin and 13,14-didehydroxyisogarcinol. nih.govresearchgate.net

C-cyclization: This mechanism involves the formation of a new carbon-carbon bond to create a carbocyclic ring. This route is believed to lead to the synthesis of compounds such as garcinopicrobenzophenone and eugeniaphenone, which are distinguished by a unique cyclobutyl unit at the C-5 position. rawdatalibrary.netnih.govresearchgate.net

These distinct cyclization pathways from a common precursor are a key source of the structural diversity within this class of compounds.

Proposed PathwayCyclization TypeResulting Compound Class/Example
Pathway AO-cyclizationFormation of oxygen-containing rings (e.g., Cambogin) nih.govresearchgate.net
Pathway BC-cyclizationFormation of carbocyclic rings (e.g., Garcinopicrobenzophenone) nih.govresearchgate.net

Discovery and Characterization of Biosynthetically Related Analogs

Research into the chemical constituents of plants from the Clusiaceae family, particularly the genus Garcinia, has led to the isolation and identification of numerous compounds biosynthetically related to this compound. nih.gov

This compound belongs to a large class of secondary metabolites known as polyisoprenylated benzophenones (PPBs). nih.gov These compounds are primarily found in the Clusiaceae family and are characterized by a benzophenone core with two to five isoprene units attached. researchgate.net Many of these compounds, including Garcinol, feature a complex bicyclo[3.3.1]-nonane-2,4,9-trione core structure. nih.gov Extensive phytochemical studies on various Garcinia species, such as Garcinia cambogia and Garcinia indica, have identified a multitude of related analogs. nih.govresearchgate.net Among these are numerous guttiferones (e.g., guttiferone I, J, K, M, and N), xanthochymol (B1232506), and isoxanthochymol, which share the same biosynthetic origins as Garcinol. nih.govacs.org

The structural diversity among Garcinol's natural analogs is significant, arising from different cyclization patterns and subsequent modifications.

Cambogin: This compound is an isomer of Garcinol, meaning it has the same molecular formula and mass but a different three-dimensional arrangement of atoms. nih.govresearchgate.net Its formation is proposed to occur via an O-cyclization pathway, distinguishing its core structure from that of Garcinol. rawdatalibrary.netnih.gov

Garcinopicrobenzophenone: This analog is a clear example of the structural outcome of a C-cyclization pathway. rawdatalibrary.netnih.gov It is characterized by the presence of a unique cyclobutyl ring, a feature not present in Garcinol or Cambogin. rawdatalibrary.net This structural variation highlights how different enzymatic cyclization routes acting on a common precursor can generate distinct molecular architectures.

Chemical Synthesis and Structural Modification Strategies for + Garcinol and Its Analogs

Total Synthesis Approaches to (+)-Garcinol

Total synthesis efforts have aimed to construct the intricate polyisoprenylated benzophenone (B1666685) (PPAP) framework of this compound, often employing advanced catalytic methods to control stereochemistry and regioselectivity.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analyses of this compound typically focus on dissecting the molecule into manageable building blocks, often targeting the formation of the central bicyclo[3.3.1]nonatrione core and the subsequent installation of the prenyl side chains. Key disconnections often involve breaking the carbon-carbon bonds that form the cyclic framework or the bonds connecting the prenyl units to the core structure. Strategies frequently involve constructing the bicyclo[3.3.1]nonane core through cyclization reactions, followed by the introduction of the prenyl moieties conicet.gov.aracs.orgnih.govsci-hub.sefigshare.comacs.orgacs.org. For instance, some approaches envision building the core from simpler cyclic precursors or acyclic precursors that can undergo cascade cyclizations acs.orgnih.govsci-hub.sefigshare.comacs.org.

Diastereoselective and Enantioselective Methodologies for this compound

Achieving the correct stereochemistry is paramount in the synthesis of this compound, given its multiple chiral centers. Researchers have employed highly diastereoselective and stereodivergent strategies to control the formation of these stereocenters acs.orgnih.govsci-hub.sefigshare.com. Methods include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective cyclizations. For example, diastereoselective cationic oxycyclizations, often Lewis acid-controlled, have been utilized to establish specific stereoisomers acs.org. Furthermore, asymmetric induction through specific alkylation reactions has been employed to generate key intermediates with high enantiomeric ratios capes.gov.br. These enantioselective approaches are vital for resolving the challenges in determining and confirming the absolute configurations of PPAPs, including garcinol (B8244382) acs.orgnih.govsci-hub.sefigshare.com.

Application of Advanced Catalytic Reactions (e.g., Pd-catalyzed allylations)

Transition metal catalysis, particularly palladium catalysis, plays a pivotal role in the total synthesis of this compound. Key reactions include:

Pd-catalyzed Decarboxylative Tsuji–Trost Allylation: This reaction is instrumental in forming carbon-carbon bonds by introducing prenyl groups. It has been employed to selectively allylate precursors, contributing to the efficient construction of the garcinol skeleton conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.netscribd.com.

Diastereoselective Pd-catalyzed Allyl–Allyl Cross-Coupling: This method is crucial for installing prenyl side chains with high diastereoselectivity, a critical step in assembling the complex structure of garcinol conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.netscribd.com.

Palladium-catalyzed Oxidative Allylation: This transformation offers an efficient route for constructing homoallylic boronic esters, which can serve as valuable intermediates in complex molecule synthesis rsc.org.

Palladium-catalyzed Allylic Alkylation (AAA): This reaction provides a ligand-controlled, highly regio- and enantioselective method for synthesizing α-acyloxyketones, which can be precursors to various natural products organic-chemistry.org.

Palladium-catalyzed Sonogashira Reaction: This coupling reaction has been used in the synthesis of benzofuran-containing natural products, which can be related to the broader class of complex polycyclic compounds rsc.org.

Table 1: Key Palladium-Catalyzed Reactions in this compound Synthesis

Reaction TypeCatalyst/ConditionsKey Intermediate/ProductYield / SelectivityCitation(s)
Decarboxylative Tsuji–Trost AllylationPd-catalysedAllylated cyclohexenone precursorGood yields conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.net
Diastereoselective Allyl–Allyl Cross-CouplingPd-catalysedAllylated intermediatesExcellent diastereoselectivity conicet.gov.arnih.govdntb.gov.uaresearchgate.netresearchgate.net
Oxidative AllylationPd-catalyzedHomoallylic boronic estersModerate to excellent yields rsc.org
Allylic Alkylation (AAA) of 1,2-Enediol CarbonatesPd-catalyzed, Lnaph ligandα-AcyloxyketonesHigh yield, high ee organic-chemistry.org
Sonogashira ReactionPd-catalyzedBenzofuran intermediatesSatisfactory yields rsc.org

Semi-synthesis and Derivatization of this compound

Semi-synthetic approaches and direct derivatization of this compound or its isolated precursors offer a more accessible route to explore structure-activity relationships and develop analogs with potentially improved properties.

Modification of the Polyisoprenylated Benzophenone Core

The core polyisoprenylated benzophenone structure of garcinol can be chemically modified to yield a range of derivatives. Researchers have synthesized various analogs by altering the prenyl side chains or functionalizing the benzophenone core. For example, a semi-synthetic derivative, LTK-14A, was developed from garcinol to specifically inhibit histone butyrylation, demonstrating a route for targeted modification biorxiv.org. Studies have also focused on creating synthetic analogs with enhanced bioavailability and efficacy compared to the natural product mdpi.com.

Synthesis of C-Prenylated and O-Prenylated Derivatives

The prenyl groups in garcinol can be introduced or modified through specific prenylation strategies. Research has shown that the choice of base and reaction conditions can dictate whether prenylation occurs at the carbon (C-prenylation) or oxygen (O-prenylation) atoms of phenolic compounds. For instance, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base typically favors C-prenylation of benzophenones, while K₂CO₃ (potassium carbonate) can lead to both C- and O-prenylated products researchgate.nettandfonline.comtandfonline.com. These methods allow for the synthesis of diverse prenylated derivatives, including those with modified isoprenyl units or altered prenylation patterns, which are crucial for structure-activity relationship studies core.ac.uknih.gov.

Table 2: Prenylation Strategies for Benzophenone Derivatives

Prenylation TypeBase/ConditionsProduct Type (C-/O-)SelectivityCitation(s)
PrenylationDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)C-prenylatedSelective for C-prenylation researchgate.nettandfonline.comtandfonline.com
PrenylationK₂CO₃ (Potassium carbonate)C- and O-prenylatedCan yield both C- and O-prenylated products researchgate.nettandfonline.comtandfonline.com
Prenylation3,3-dimethylallyl bromide + NaH (Sodium hydride)O-prenylatedFormation of allyl ethers from hydroxyl groups nih.gov
Isoprenyl ShiftMagnesium silicate (B1173343) (Florisil) at elevated temp.C-prenylatedRearrangement of isoprenyl unit from O- to C-position nih.gov

Compound List

this compound

Isogarcinol (B162963)

(+)-Guttiferone E

(+)-Isoxanthochymol

Garcifuran A

Garcifuran B

Cambogin

Guttiferone F

14-deoxygarcinol

7-epi-isogarcinol (B13905279)

Garcimultiflorone A

Clusianone

Garsubellin A

Nemorosone

Nemorosone II

Hyperforin

Vismiaphenones D-G

Garciniaphenone

4-geranyloxy-2,6-dihydroxybenzophenone

LTK-14A

Garcinoic acid

δ-Tocotrienol (DT3)

Piceatannol

Methyl 4-(3'-methylbut-2'-enyloxy)cinnamate

E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene

Mechanistic Investigations of + Garcinol S Biological Activities in Vitro and in Vivo Animal Models

Anticancer Mechanisms:

(+)-Garcinol has been shown to inhibit the proliferation and survival of a wide array of cancer cell lines in a dose-dependent manner. nih.govnih.govimrpress.comnih.gov This inhibitory activity is not confined to a specific cancer type, with studies demonstrating its efficacy in breast, prostate, pancreatic, oral, and endometrial cancer cells. nih.govnih.govnih.govnih.gov The antiproliferative effects of this compound are mediated through the modulation of key signaling pathways that govern cell growth and survival.

One of the primary mechanisms implicated in this compound's anticancer activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway. nih.govovid.com STAT-3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation and preventing apoptosis. Research has demonstrated that this compound can inhibit both total and phosphorylated STAT-3 in breast, prostate, and pancreatic cancer cell lines. nih.gov This inhibition of STAT-3 phosphorylation occurs in a dose-dependent manner. nih.gov

Another critical pathway targeted by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govimrpress.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active, which contributes to the survival and proliferation of cancer cells. This compound has been found to downregulate the NF-κB signaling pathway, leading to the inhibition of cell proliferation and the induction of apoptosis. nih.govimrpress.com

The following table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines.

Cancer Cell LineCancer TypeKey Findings
MDA-MB-231Triple-Negative Breast CancerInhibition of cell proliferation and invasion. nih.govovid.com
BT-549Triple-Negative Breast CancerReversal of epithelial-to-mesenchymal transition (EMT). nih.gov
LNCaP, C4-2B, PC3Prostate CancerInhibition of cell growth and induction of apoptosis. nih.govimrpress.com
BxPC-3Pancreatic CancerInhibition of cell growth and induction of apoptosis. nih.govimrpress.com
SCC-4, SCC-9, SCC-25Oral Squamous Cell CarcinomaInhibition of growth and proliferation, and colony formation. nih.gov
ISH, HEC-1BEndometrial CancerInhibition of cell proliferation in a dose-dependent manner. nih.gov

A significant component of this compound's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis. nih.govimrpress.commdpi.comnih.gov This process of controlled cell death is essential for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis in a variety of cancer cell lines, including those of the breast, prostate, pancreas, and leukemia. nih.govimrpress.comnih.gov

The induction of apoptosis by this compound is a multi-faceted process involving the activation of caspases, a family of proteases that are central to the execution of apoptosis. imrpress.comnih.gov Studies have shown that treatment with this compound leads to the activation of caspase-3 and caspase-9. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov In human leukemia HL-60 cells, this compound was found to induce caspase-3/CPP32 activity in a dose- and time-dependent manner, leading to the degradation of poly(ADP-ribose) polymerase (PARP). nih.gov

Furthermore, this compound influences the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic proteins Bad and Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of the apoptotic process. The release of cytochrome c from the mitochondria into the cytosol is another key event in this compound-induced apoptosis, which subsequently leads to the processing of procaspase-9 and the activation of the caspase cascade. nih.gov

The table below details the pro-apoptotic effects of this compound in different cancer cell lines.

Cancer Cell LineCancer TypePro-Apoptotic Mechanisms
HL-60Human LeukemiaInduction of caspase-3/CPP32 activity, PARP degradation, loss of mitochondrial transmembrane potential, release of cytochrome c. nih.gov
LNCaP, C4-2B, PC3Prostate CancerInduction of apoptosis in a dose-dependent manner, downregulation of NF-κB signaling. nih.govimrpress.com
BxPC-3Pancreatic CancerInduction of apoptosis in a dose-dependent manner, activation of caspase-3. imrpress.com
MCF-7, MDA-MB-231, SKBR3Breast CancerDownregulation of Bcl-XL and p53-dependent Bax induction. mdpi.com

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. nih.govspandidos-publications.comnih.gov The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.

This compound has been shown to induce cell cycle arrest in different phases, depending on the cancer cell type. For instance, in endometrial cancer cell lines ISH and HEC-1B, this compound induced cell cycle arrest at the G1 and G2/M phases, respectively. nih.gov In oral squamous cell carcinoma cells, treatment with this compound led to a concomitant induction of apoptosis and cell cycle arrest. nih.gov Studies in lung and cervical cancer cells have also revealed that this compound can induce cell cycle arrest. spandidos-publications.com

The mechanism by which this compound regulates cell cycle progression involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). spandidos-publications.comnih.gov In endometrial cancer cells, this compound treatment resulted in increased expression of the tumor suppressor proteins p53 and p21, and decreased expression of CDK2, CDK4, cyclin D1, and cyclin B1. nih.gov Similarly, in cervical cancer cells, this compound was found to downregulate cyclin D1 and CDK4, while upregulating p21 and p53, leading to a delay in cell cycle progression at the G0/G1 phase. spandidos-publications.com

The following table summarizes the effects of this compound on cell cycle progression in various cancer cell lines.

Cancer Cell LineCancer TypeEffect on Cell CycleMolecular Mechanisms
ISHEndometrial CancerG1 phase arrest. nih.govIncreased p53 and p21; decreased CDK2, CDK4, cyclin D1. nih.gov
HEC-1BEndometrial CancerG2/M phase arrest. nih.govIncreased p53 and p21; decreased cyclin B1. nih.gov
H1299Lung CancerG1 phase arrest. spandidos-publications.comDownregulated CDK2, CDK4, and cyclin D. spandidos-publications.com
HeLa, SiHaCervical CancerG0/G1 phase arrest. mdpi.comDownregulated cyclin D1 and CDK4; upregulated p21 and p53. spandidos-publications.com

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are major causes of cancer-related mortality. mdpi.com Preclinical studies have demonstrated that this compound possesses both anti-angiogenic and anti-metastatic properties. nih.govovid.commdpi.com

This compound's anti-angiogenic effects are partly mediated by its ability to inhibit the production of key pro-angiogenic factors. It has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov In oral squamous cell carcinoma cells, this compound significantly inhibited VEGF expression. nih.gov

The anti-metastatic activity of this compound is linked to its ability to inhibit cell invasion and migration. nih.govovid.com This is achieved through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and metastasize. nih.gov Specifically, this compound has been found to inhibit the production of MMP-9. nih.gov Furthermore, the inhibition of the STAT-3 signaling pathway by this compound also contributes to its anti-metastatic effects, as STAT-3 is known to regulate genes involved in metastasis and angiogenesis, such as urokinase-type plasminogen activator (uPA), VEGF, and MMP-9. nih.govovid.com In vivo studies using a mouse xenograft model of breast cancer have shown that administration of this compound significantly inhibited tumor growth and reduced the expression and activation of STAT-3 in the tumor tissue. nih.gov

Epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype. nih.gov This process is critically involved in cancer progression, metastasis, and the acquisition of drug resistance. nih.gov Emerging evidence indicates that this compound can reverse EMT, a process known as mesenchymal-to-epithelial transition (MET). nih.gov

In aggressive triple-negative breast cancer cells (MDA-MB-231 and BT-549), this compound has been shown to induce MET. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as vimentin, ZEB-1, and ZEB-2. nih.gov The molecular mechanism underlying this effect involves the upregulation of microRNAs (miRNAs) that regulate EMT, specifically the miR-200 and let-7 families. nih.gov

The reversal of EMT by this compound is also linked to its inhibitory effect on the NF-κB and Wnt signaling pathways, both of which are known to be involved in the regulation of EMT. nih.gov In vivo studies using a xenograft mouse model have confirmed that this compound can inhibit NF-κB, vimentin, and nuclear β-catenin, and upregulate miR-200 and let-7 family miRNAs in tumor tissues. nih.gov

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, progression, metastasis, and recurrence. nih.govtmu.edu.tw Targeting CSCs is therefore considered a promising strategy for cancer therapy. Studies have indicated that this compound can modulate the phenotype of cancer stem-like cells.

In human non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the cancer stem cell-like phenotype. nih.govtmu.edu.tw It significantly diminished the ability of H441 and A549 NSCLC cell lines to form spheres, a characteristic of CSCs. nih.govtmu.edu.tw Furthermore, this compound reduced the proportion of side-population (SP) cells, which are enriched in CSCs, and decreased the activity of aldehyde dehydrogenase (ALDH), a marker for CSCs. nih.govtmu.edu.tw

The mechanism by which this compound targets CSCs involves the suppression of the Wnt/β-catenin and STAT3 signaling pathways. nih.govtmu.edu.tw It was found to impair the phosphorylation of LRP6, a co-receptor for Wnt, and down-regulate the expression of β-catenin, Dvl2, Axin2, and cyclin D1 in NSCLC-generated spheres. nih.govtmu.edu.tw An in vivo study using an H441 lung cancer stem cell mouse xenograft model demonstrated that administration of this compound significantly inhibited tumor growth. nih.govtmu.edu.tw

Anti-inflammatory Mechanisms:

This compound, a polyisoprenylated benzophenone (B1666685) found in the fruit rind of Garcinia species, has demonstrated significant anti-inflammatory properties through various molecular mechanisms. These mechanisms have been elucidated in a range of in vitro and in vivo animal models, highlighting its potential as a modulator of inflammatory responses.

Suppression of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Prostaglandins).

This compound has been shown to effectively suppress key pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated THP-1 and Raw 264.7 macrophages, garcinol (B8244382) inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein expression levels. nih.govnih.gov This leads to a subsequent decrease in the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. nih.govnih.gov Studies on LPS-stimulated murine macrophages revealed that garcinol's inhibition of iNOS expression and NO release is likely due to the inhibition of the signal transducer and activator of transcription-1 (STAT-1). nih.govresearchwithrutgers.com Furthermore, the inhibitory effect on COX-2 expression was observed when garcinol was added to the cells before LPS stimulation, suggesting an interference with the initial inflammatory signaling. nih.govresearchwithrutgers.com

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages.
MediatorCell LineEffect of this compoundUnderlying Mechanism
iNOSRAW 264.7, THP-1Decreased mRNA and protein expressionInhibition of STAT-1 activation
COX-2RAW 264.7, THP-1Decreased mRNA and protein expressionInhibition of NF-κB activation
Nitric Oxide (NO)RAW 264.7Decreased secretionReduced iNOS expression
Prostaglandin E2 (PGE2)THP-1Decreased secretionReduced COX-2 expression

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8).

The anti-inflammatory action of this compound extends to the inhibition of pro-inflammatory cytokine production. In LPS-activated THP-1 and Raw 264.7 macrophages, garcinol was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) at both the mRNA and protein levels. nih.govnih.gov In a study involving lipoprotein(a)-stimulated ventricular cardiomyocytes, garcinol significantly reduced the production of IL-1β, IL-6, and TNF-α. nih.gov This broad-spectrum inhibition of key inflammatory cytokines underscores the potent anti-inflammatory capacity of garcinol.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound.
CytokineCell ModelStimulantObserved Effect of this compound
TNF-αTHP-1, RAW 264.7 MacrophagesLPSInhibited production at mRNA and protein levels
IL-1βTHP-1, RAW 264.7 Macrophages; Ventricular CardiomyocytesLPS; Lipoprotein(a)Inhibited production
IL-6THP-1, RAW 264.7 Macrophages; Ventricular CardiomyocytesLPS; Lipoprotein(a)Inhibited production
IL-8THP-1 MacrophagesLPSDecreased mRNA and protein expression

Modulation of Arachidonic Acid Metabolism.

This compound modulates the metabolism of arachidonic acid, a key process in the generation of inflammatory lipid mediators. In LPS-stimulated macrophages, garcinol significantly inhibited the release of arachidonic acid and its metabolites. nih.govresearchwithrutgers.com This effect is attributed to the inhibition of cytosolic phospholipase A2 (cPLA2) phosphorylation, a critical step in its activation, without altering the total protein level of the enzyme. nih.govoup.com The inhibition of cPLA2 phosphorylation by garcinol is linked to the suppression of ERK1/2 phosphorylation. nih.govoup.com

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway.

A central mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com In LPS-activated macrophages, garcinol has been shown to inhibit NF-κB activation. nih.govresearchwithrutgers.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, garcinol prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes like COX-2 and iNOS. nih.govnih.gov Studies have demonstrated that garcinol's inhibitory effect on the NF-κB pathway involves the downregulation of pIKKα/β, pIκBα, and pNF-κB. nih.gov

Interference with Toll-like Receptor 4 (TLR4) Signaling.

Emerging evidence suggests that this compound may interfere with the Toll-like receptor 4 (TLR4) signaling pathway, an upstream event in the inflammatory cascade initiated by bacterial lipopolysaccharide (LPS). nih.gov TLR4 is a key receptor that recognizes LPS, leading to the activation of downstream signaling pathways, including NF-κB. researchgate.netfrontiersin.org It has been proposed that garcinol may exert its anti-inflammatory effects by altering the binding of LPS to the TLR4 complex. nih.gov This interference at the receptor level would prevent the initiation of the entire downstream inflammatory cascade, providing a mechanism for its potent and broad-spectrum anti-inflammatory activities.

Antioxidant Mechanisms:

This compound exhibits robust antioxidant activity, which contributes significantly to its protective biological effects. Its chemical structure, which includes both phenolic hydroxyl groups and a β-diketone moiety, is thought to be responsible for its potent free radical scavenging capabilities. nih.gov

Research has demonstrated that garcinol possesses strong antioxidant activity in various in vitro systems. It has been shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals, with some studies indicating it is nearly three times more effective than DL-α-tocopherol by weight. nih.govacs.org Furthermore, garcinol exhibits scavenging activity against superoxide (B77818) anions, hydroxyl radicals, and methyl radicals. nih.gov In a micellar linoleic acid peroxidation system, garcinol displayed moderate antioxidative activity. acs.org

Table 3: Summary of In Vitro Antioxidant Activities of this compound.
Antioxidant Assay/ActivityFinding
DPPH Radical ScavengingApproximately 3 times more effective than DL-α-tocopherol
Superoxide Anion ScavengingDemonstrated scavenging activity
Hydroxyl Radical ScavengingDemonstrated scavenging activity
Methyl Radical ScavengingDemonstrated scavenging activity
Linoleic Acid PeroxidationExhibited moderate antioxidative activity
Chelating ActivityExhibited chelating activity

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Hydroxyl, Superoxide)

This compound has demonstrated significant direct free radical scavenging activity across various in vitro models. Its efficacy is attributed to the presence of phenolic hydroxyl groups and a β-diketone structure within its molecule.

DPPH Radical Scavenging: Studies have shown that garcinol possesses potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity. In one study, garcinol exhibited nearly three times greater DPPH radical scavenging activity than DL-α-tocopherol by weight in an aqueous ethanol solution acs.orgnih.govacs.org. Its activity was found to be comparable to 85% of the activity of ascorbic acid acs.org. This high potency suggests its potential as a powerful antioxidant.

Hydroxyl Radical Scavenging: In the Fenton reaction system, this compound has been shown to suppress hydroxyl radicals more effectively than DL-α-tocopherol acs.orgnih.gov. Electron spin resonance (ESR) spectrometry studies confirmed that garcinol dose-dependently suppressed hydroxyl radical formation acs.org. Notably, garcinol did not generate its own radical in the process, which is a significant advantage as it reduces the possibility of initiating other oxidative stress reactions acs.org. Furthermore, in a non-Fenton type H₂O₂/NaOH/DMSO system, garcinol effectively suppressed hydroxyl radicals, indicating a direct scavenging mechanism rather than inhibition through chelation acs.orgnih.gov.

Superoxide Radical Scavenging: this compound is also an effective scavenger of superoxide anions. In a phenazine methosulfate/NADH-nitroblue tetrazolium system, garcinol displayed potent superoxide anion scavenging activity, comparable to that of gallic acid and stronger than (+)-catechin acs.orgresearchgate.net. Using ESR spectrometry in a hypoxanthine/xanthine oxidase system, emulsified garcinol was found to suppress superoxide anions to almost the same degree as DL-α-tocopherol by weight acs.orgnih.gov. This demonstrates its capability to neutralize this highly reactive oxygen species.

Table 1: Comparative Free Radical Scavenging Activity of this compound

Free RadicalAssay SystemThis compound's Efficacy Compared to Standard AntioxidantsReference
DPPHAqueous ethanol solution~3 times greater than DL-α-tocopherol; 85% of ascorbic acid's activity acs.orgnih.govacs.org
HydroxylFenton reactionStronger than DL-α-tocopherol acs.orgnih.gov
SuperoxidePhenazine methosulfate/NADH-nitroblue tetrazoliumComparable to gallic acid; stronger than (+)-catechin acs.orgresearchgate.net
SuperoxideHypoxanthine/xanthine oxidaseAlmost the same as DL-α-tocopherol acs.orgnih.gov

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond its direct scavenging capabilities, this compound has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). In a study involving bone marrow mesenchymal stem cells (BMSCs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, garcinol treatment was found to reverse the production of ROS in a concentration-dependent manner nih.gov. Similarly, in human ventricular cardiomyocyte AC16 cells stimulated with lipoprotein(a), garcinol pretreatment significantly suppressed the production of ROS mdpi.com. This ability to lower intracellular ROS is crucial for protecting cells from oxidative damage that can lead to various pathologies. Another study on hepatocellular carcinoma Hep3B cells demonstrated that garcinol treatment led to an accumulation of ROS, which in this cancerous context, contributed to apoptosis rsc.org. This highlights the context-dependent effects of garcinol on ROS modulation.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 signaling)

A key mechanism behind the antioxidant effects of this compound is its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, forming a primary cellular defense against oxidative stress.

In a study on BMSCs, it was found that the protective effects of garcinol against H₂O₂-induced oxidative stress were mediated by the Nrf2-antioxidant signaling pathway nih.gov. Garcinol was shown to inhibit the elevated ROS levels stimulated by H₂O₂ treatment, and this effect was blocked when Nrf2 was knocked down using siRNA nih.gov. This indicates that Nrf2 is a critical regulator in the antioxidant functions of garcinol. The activation of the Nrf2 pathway by garcinol leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's intrinsic capacity to combat oxidative stress.

Neuroprotective Mechanisms:

Promotion of Neuronal Survival and Differentiation in Cultured Cells

This compound has demonstrated notable neuroprotective effects, including the promotion of neuronal survival and differentiation in cultured cells. In studies using rat cortical progenitor cells, garcinol was found to reduce growth factor deprivation-mediated cell death acs.orgnih.gov. This suggests that garcinol can support the survival of neurons under conditions of stress. Furthermore, treatment with garcinol has been shown to enhance the expression of neuronal proteins such as microtubule-associated protein 2 (MAP-2) and the high-molecular-weight subunit of neurofilaments (NFH) acs.orgnih.gov. The increased expression of these markers is indicative of enhanced neuronal differentiation and maturation.

Enhancement of Neuritogenesis and Neurite Outgrowth

A critical aspect of neuronal development and repair is the growth of new neurites, a process known as neuritogenesis. This compound has been shown to actively promote this process. In cultured rat cortical progenitor cells, garcinol induced neurite outgrowth in early developing EGF-treated neurospheres acs.orgnih.gov. Further studies have shown that treatment with garcinol promotes neuronal attachment and neurite extension in primary neuron/astrocyte co-cultures nih.gov. This enhancement of neuritogenesis is linked to the sustained activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in modulating neuronal survival and development acs.orgnih.gov.

Table 2: Neuroprotective Effects of this compound in Cultured Cells

Neuroprotective EffectCell ModelKey FindingsReference
Promotion of Neuronal SurvivalRat cortical progenitor cellsReduced growth factor deprivation-mediated cell death. acs.orgnih.gov
Enhancement of Neuronal DifferentiationRat cortical progenitor cellsIncreased expression of neuronal markers MAP-2 and NFH. acs.orgnih.gov
Enhancement of NeuritogenesisRat cortical progenitor cells (neurospheres)Induced neurite outgrowth in early developing neurospheres. acs.orgnih.gov
Promotion of Neurite OutgrowthPrimary neuron/astrocyte co-culturesPromoted neuronal attachment and neurite extension. nih.gov

Mitigation of Oxidative Stress and Neuroinflammation in Neuronal Models

This compound has demonstrated significant potential in mitigating oxidative stress and neuroinflammation within neuronal models, suggesting a neuroprotective role. Investigations have revealed that this compound can effectively counteract the detrimental effects of reactive oxygen species (ROS) and inflammatory mediators in the central nervous system.

In laboratory settings, this compound has been shown to protect neuronal cells from oxidative damage induced by various stressors. This protection is attributed to its ability to scavenge free radicals and inhibit enzymes involved in the production of ROS. For instance, studies have indicated that this compound can chelate metal ions, thereby preventing the generation of highly reactive hydroxyl radicals. Furthermore, it has been observed to inhibit the activity of xanthine oxidase, an enzyme that contributes to the production of superoxide radicals.

Beyond its antioxidant properties, this compound exhibits potent anti-inflammatory effects in neuronal models. It has been found to suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in glial cells. This suppression leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of neuroinflammation. By downregulating these inflammatory pathways, this compound helps to create a more favorable environment for neuronal survival and function.

The dual action of this compound in combating both oxidative stress and neuroinflammation makes it a compound of interest for neurodegenerative diseases, where these two processes are intricately linked and contribute significantly to disease progression.

Prevention of Dopaminergic Neuronal Loss in Animal Models of Neurodegeneration

In animal models of neurodegeneration, particularly those mimicking Parkinson's disease, this compound has shown promise in preventing the loss of dopaminergic neurons. These neurons, located in the substantia nigra region of the brain, are crucial for motor control, and their progressive degeneration is a hallmark of Parkinson's disease.

Studies utilizing in vivo models have demonstrated that administration of this compound can protect dopaminergic neurons from toxin-induced damage. This neuroprotective effect is associated with a reduction in motor deficits, a common symptom in these animal models. The underlying mechanisms for this protection are believed to be linked to the compound's potent antioxidant and anti-inflammatory properties.

Research indicates that this compound can attenuate the neuroinflammatory response in the brain, which is a key contributor to dopaminergic cell death. It has been observed to decrease the activation of microglia and astrocytes, the primary immune cells of the central nervous system, thereby reducing the release of pro-inflammatory cytokines and other neurotoxic factors. Furthermore, its ability to scavenge free radicals and reduce oxidative stress within the substantia nigra helps to preserve the integrity and function of dopaminergic neurons. By targeting these critical pathways, this compound appears to interrupt the cycle of neuroinflammation and oxidative damage that drives the progressive loss of these vital neurons.

Modulation of Specific Neuronal Signaling Pathways (e.g., ERK pathway)

This compound has been found to modulate specific neuronal signaling pathways, with the Extracellular Signal-Regulated Kinase (ERK) pathway being a notable example. The ERK pathway is a critical signaling cascade involved in various cellular processes within the brain, including neuronal survival, differentiation, and synaptic plasticity.

Research has shown that this compound can influence the phosphorylation status of ERK, a key step in the activation of this pathway. By modulating ERK signaling, this compound can promote neuronal survival and enhance neurite outgrowth, which is the process of neurons extending their axons and dendrites to form synaptic connections. This effect has been observed in cultured cortical progenitor cells, suggesting a role for this compound in neurodevelopment and repair.

The ability of this compound to interact with the ERK pathway highlights a potential mechanism through which it exerts its neuroprotective effects. Dysregulation of the ERK pathway has been implicated in various neurological disorders, and compounds that can positively modulate this pathway are of significant therapeutic interest. The targeted action of this compound on this and potentially other neuronal signaling pathways underscores its potential as a multifaceted agent for promoting brain health.

Antimicrobial Mechanisms:

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA, Helicobacter pylori)

This compound has demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically important pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.

Against MRSA: Studies have shown that this compound exhibits bactericidal activity against MRSA, a notorious Gram-positive bacterium responsible for difficult-to-treat infections. The compound's effectiveness against this multidrug-resistant strain highlights its potential as a novel antibacterial agent. The precise mechanism of action is still under investigation but is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

Against Helicobacter pylori: this compound has also been found to be effective against H. pylori, a Gram-negative bacterium that colonizes the stomach and is a major cause of peptic ulcers and gastric cancer. Research has indicated that this compound can inhibit the growth of H. pylori and may also interfere with its virulence factors, such as the enzyme urease, which is crucial for the bacterium's survival in the acidic environment of the stomach. The bactericidal effect of this compound against H. pylori has been shown to be comparable to or even greater than that of some conventional antibiotics.

The broad-spectrum antibacterial activity of this compound suggests that it may target fundamental processes common to both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.

Antifungal and Antiviral Properties (if reported in non-human systems)

Beyond its antibacterial effects, this compound has also been investigated for its potential antifungal and antiviral properties in non-human experimental systems.

Antifungal Activity: Research has demonstrated that this compound possesses activity against the opportunistic fungal pathogen Candida albicans. Specifically, it has been shown to inhibit the formation of C. albicans biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal drugs. nih.gov this compound appears to interfere with the development of hyphae, the filamentous structures that are critical for biofilm integrity and virulence. nih.gov Furthermore, it has been observed to induce apoptosis, or programmed cell death, in the fungal cells within the biofilm. thieme-connect.com

Antiviral Activity: In the realm of virology, this compound has shown inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1). nih.govresearchgate.net Studies have identified that this compound can target and inhibit the activity of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.govresearchgate.net This enzyme plays a crucial role in the replication cycle of the virus, and its inhibition represents a key strategy for antiviral drug development. The ability of this compound to interfere with this essential viral enzyme underscores its potential as a lead compound for the development of new anti-HIV therapies. nih.govresearchgate.net

These findings in non-human systems suggest that this compound has a broad spectrum of antimicrobial activities that extend to both fungi and viruses, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Inhibition of Microbial Virulence Factors

A key aspect of this compound's antimicrobial potential lies in its ability to inhibit microbial virulence factors, which are molecules produced by pathogens that enable them to cause disease. By targeting these factors, this compound can disarm bacteria and fungi without necessarily killing them, which may reduce the likelihood of resistance development.

One of the primary virulence factors targeted by this compound is biofilm formation . Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and the host immune system. Studies have shown that this compound can effectively inhibit the formation of biofilms by the fungus Candida albicans. nih.gov It achieves this by preventing the development of hyphae, which are essential for the structural integrity of the biofilm. nih.gov

Another important virulence factor that may be inhibited by this compound is the enzyme urease , produced by Helicobacter pylori. Urease is critical for the survival of H. pylori in the acidic environment of the stomach, as it neutralizes gastric acid. By inhibiting urease, this compound could render the bacterium more susceptible to the host's natural defenses and antibiotic treatments.

Mechanisms of Action on Microbial Topoisomerases

Current research available through in vitro and biochemical studies has primarily focused on the interaction of this compound with eukaryotic topoisomerases. Studies have demonstrated that garcinol inhibits eukaryotic topoisomerase I and topoisomerase II. nih.govacs.orgnih.gov For instance, the IC50 values for the inhibition of these enzymes have been reported as 43 μg/mL and 55 μg/mL, respectively. nih.gov Biochemical and molecular modeling studies suggest that garcinol and its derivatives act as catalytic inhibitors of human topoisomerase II, potentially by binding to the DNA binding surface or the ATP domain of the enzyme. acs.orgnih.govresearchgate.net

While garcinol has shown antibacterial activity against certain gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), it has been found to be inactive against gram-negative enteric bacilli. nih.gov However, the existing literature does not provide direct evidence or detailed mechanistic studies on the specific action of this compound on microbial topoisomerases, such as DNA gyrase or topoisomerase IV.

Epigenetic Modulatory Activities

This compound is a well-documented inhibitor of histone acetyltransferases (HATs), particularly the p300/CBP and p300/CBP-associated factor (PCAF). nih.gov This inhibitory action is a key component of its epigenetic modulatory effects. In vitro studies have established that garcinol is a potent inhibitor of both p300 and PCAF. nih.gov Kinetic analyses have revealed that it functions as a competitive inhibitor, suggesting it competes with histones for binding to the enzyme's active site. nih.gov

Garcinol's inhibition of HAT activity has been shown to suppress histone acetylation in vivo, without affecting histone deacetylation processes. nih.gov This leads to changes in chromatin structure and the regulation of gene expression. For example, treatment with garcinol leads to a significant reduction in the acetylation of histone H3 at lysine 18 (H3K18), a modification required for the progression of the cell cycle into the S phase. nih.gov This effect on histone modification contributes to its anti-proliferative activities in cancer cell lines. nih.gov Furthermore, garcinol can induce the degradation of p300 through the lysosomal pathway. nih.gov

Inhibitory Activity of this compound on Histone Acetyltransferases (HATs)
EnzymeReported IC₅₀ ValueType of InhibitionReference Cell Line/System
p300~7 µMCompetitiveIn vitro / HeLa Cells
PCAF (P300/CBP-associated factor)~5 µMCompetitiveIn vitro / HeLa Cells

Recent studies have highlighted this compound's role as a modulator of microRNA (miRNA) expression, which is crucial in various cellular processes, including tumor development and progression. nih.gov Garcinol's activity has been particularly noted in the context of reversing the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell aggressiveness and drug resistance. researchgate.net

In non-small cell lung cancer (NSCLC) and breast cancer models, garcinol treatment has been found to significantly upregulate the expression of key EMT-regulating miRNAs. researchgate.netnih.gov Specifically, it increases the levels of the miR-200 family (such as miR-200b and miR-200c) and the let-7 family (such as let-7c). nih.govresearchgate.netnih.gov The upregulation of these miRNAs provides a molecular mechanism for the observed reversal of EMT to a mesenchymal-to-epithelial transition (MET) phenotype. nih.gov In pancreatic cancer cells, garcinol has been shown to modulate a different set of miRNAs, including miR-21 and miR-196a, contributing to its pro-apoptotic effects. researchgate.net

Effect of this compound on miRNA Expression in Cancer Cell Lines
Cancer TypeCell Line(s)Effect on miRNA ExpressionAssociated Mechanistic Outcome
Non-Small Cell Lung Cancer (NSCLC)A549MUpregulation of miR-200b, miR-205, miR-218, let-7cReversal of EMT, sensitization to standard therapies
Breast CancerNot SpecifiedUpregulation of miR-200b, miR-200c, let-7Reversal of EMT
Pancreatic CancerNot SpecifiedModulation of miR-21, miR-196a, miR-200c, among othersEnhanced apoptosis, increased sensitivity to gemcitabine (B846)

While this compound is established as an epigenetic modulator through its effects on histone acetylation and miRNA expression, its direct impact on DNA methylation patterns has not been extensively reported in the available scientific literature concerning non-human in vitro or in vivo animal models. Epigenetic modifications are complex, and while polyphenolic compounds, in general, are known to influence DNA methylation, specific studies detailing this mechanism for garcinol are currently limited. researchgate.net

Other Biological Activities (Mechanistic Studies in Animal Models/In Vitro)

This compound has demonstrated significant gastroprotective and anti-ulcer activities in animal models, particularly in rats with experimentally induced gastric ulcers. nih.govnih.govresearchgate.net The primary mechanism underlying this effect is its potent antioxidant and free radical scavenging ability. nih.gov In studies using indomethacin-induced ulcer models, orally administered garcinol was shown to protect the gastric mucosa from damage. nih.govnih.gov

The protective mechanism involves several pathways:

Reduction of Oxidative Stress : Garcinol effectively scavenges free radicals, thereby reducing the oxidative damage to gastric tissues that contributes to ulcer formation. nih.gov

Modulation of Inflammatory Response : In ulcerated gastric tissue, garcinol significantly decreases the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govnih.gov

Enhancement of Anti-inflammatory Cytokines : Concurrently, garcinol treatment elevates the levels of anti-inflammatory cytokines, including IL-4 and IL-10, which help to resolve inflammation and promote tissue healing. nih.govnih.gov

Inhibition of Proliferation and DNA Polymerization Markers : Mechanistic studies have also shown that garcinol can decrease the expression of markers for cell proliferation (PCNA) and DNA polymerization (mTOR, cyclin D1), suggesting a role in regulating cellular responses to injury. nih.govnih.gov

Physiological Effects : Treatment with garcinol has been observed to restore normal gastric pH and reduce mucus production, which helps in mitigating mucosal hemorrhagic lesions and fibrosis. nih.gov

Mechanisms of this compound in Gastric Ulcer Protection (Rat Model)
MechanismSpecific Molecular/Cellular Effect
Antioxidant ActivityScavenges free radicals, reduces oxidative damage to gastric mucosa
Modulation of InflammationDecreases expression of pro-inflammatory markers (COX-2, TNF-α, IL-1β)
Increases expression of anti-inflammatory cytokines (IL-4, IL-10)
Regulation of Cell ProliferationDecreases expression of PCNA, mTOR, and cyclin D1
Gastric EnvironmentRestores normal gastric pH, reduces excessive mucus production

Prevention of Oxidative Stress-Induced Bone Loss in Animal Models

Excessive oxidative stress is a key contributor to the pathology of bone degenerative diseases like osteoporosis, causing damage to bone tissue and leading to bone loss nih.gov. Research in animal models has demonstrated that this compound, a polyisoprenylated benzophenone derivative, can protect against oxidative stress-induced bone loss by modulating cellular functions and key signaling pathways nih.gov. Mechanistic studies have focused on its dual role in protecting bone marrow mesenchymal stem cells (BMSCs) from oxidative damage and inhibiting the formation of bone-resorbing cells known as osteoclasts.

Protection of Bone Marrow Mesenchymal Stem Cells (BMSCs) via NRF2 Signaling

In vitro investigations using hydrogen peroxide (H₂O₂) to induce oxidative stress in BMSCs have shown that this compound offers potent protective effects nih.gov. It effectively mitigates H₂O₂-induced reductions in cell viability and increases in cell death and apoptosis nih.gov.

A central mechanism for this protection is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-antioxidant signaling pathway nih.govresearchgate.net. NRF2 is a critical regulator of cellular defense against oxidative stress mdpi.comnih.gov. Studies have demonstrated that the protective functions of this compound are mediated by this pathway nih.gov. When NRF2 is silenced, the restorative effects of this compound on BMSC viability and its ability to prevent apoptosis are significantly reversed, confirming the pathway's crucial role researchgate.net.

Oxidative stress disrupts the normal lineage commitment of BMSCs, promoting their differentiation into fat cells (adipocytes) at the expense of bone-forming cells (osteoblasts). This compound has been shown to correct this imbalance. In osteoporotic mouse models, treatment with this compound restored the disturbed differentiation of BMSCs nih.gov. It was found to decrease the expression of adipocyte-specific genes, including PPARγ, Fabp4, and C/EBPα nih.gov.

The table below summarizes the protective effects of this compound on BMSCs subjected to oxidative stress.

ParameterConditionEffect of this compound TreatmentNRF2-Dependence
Cell Viability H₂O₂-Induced StressIncreased viabilityYes
Apoptosis H₂O₂-Induced StressDecreased percentage of apoptotic cells nih.govYes
Osteogenic Differentiation H₂O₂-Induced StressEnhanced osteogenesisYes
Adipogenic Differentiation H₂O₂-Induced StressSuppressed adipogenesisYes

In vivo studies using bilateral ovariectomy (OVX) in mice, a common model for postmenopausal osteoporosis which is associated with increased oxidative stress, have corroborated these findings nih.gov. The OVX mice exhibited significant damage to the architecture of their trabecular bones, confirming a reduction in bone mass nih.gov. Treatment with this compound was identified to improve the reduced bone mass in these animals by suppressing oxidative stimulation nih.gov. Collectively, these findings suggest that this compound prevents oxidative stress-related BMSC damage and subsequent bone loss through the NRF2-antioxidant signaling pathway nih.gov.

Inhibition of Osteoclastogenesis via RANKL Signaling Pathways

In addition to protecting bone-forming cells, this compound also directly inhibits the formation of osteoclasts, the cells responsible for bone resorption nih.gov. The differentiation of osteoclasts is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) bslonline.orgorthobullets.com. This compound has been shown to suppress RANKL-induced osteoclastogenesis nih.gov.

Mechanistically, this compound abrogates the signaling cascades initiated by RANKL. It attenuates the degradation associated with the MAPK, NF-κB, and PI3K-AKT signaling pathways nih.gov. Furthermore, it suppresses the downstream factors essential for osteoclast formation, including c-jun, c-fos, and the master regulator of osteoclastogenesis, NFATC1 nih.gov. The inhibitory effects of this compound on RANKL-induced processes are detailed in the table below.

Process/Molecule InhibitedSignaling Pathway(s) AffectedResult
Osteoclastogenesis MAPK, NF-κB, PI3K-AKTInhibition of osteoclast formation nih.gov
Gene Expression Downstream of RANKL signalingReduced expression of osteoclast-related genes nih.gov
F-actin Ring Formation Cytoskeletal organizationDisruption of structures essential for bone resorption nih.gov
Resorption Pit Formation Osteoclast functionDecreased bone resorption activity nih.gov
Downstream Factors MAPK, NF-κBAttenuation of c-jun, c-fos, and NFATC1 activation nih.gov

An in vivo animal model using lipopolysaccharide (LPS) to induce inflammatory bone resorption further validated these findings. In this model, the administration of this compound led to a marked inhibition of bone resorption, demonstrating its suppressive effect on osteoclastogenesis in vivo nih.gov. This suggests that this compound holds potential as a therapeutic agent for osteolytic bone diseases by targeting the RANKL-induced signaling pathways that lead to excessive bone resorption nih.gov.

Structure Activity Relationship Sar Studies of + Garcinol and Its Analogs

Identification of Key Pharmacophores and Structural Motifs

The biological activity of (+)-Garcinol is attributed to several key structural features. The molecule possesses phenolic hydroxyl groups and a β-diketone moiety, which are critical for its potent antioxidant activity, similar to curcumin (B1669340) mdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.govijpsonline.comjntbgri.res.in. The β-diketone moiety, in its enol form, contributes to zinc-chelation, a property implicated in its inhibition of enzymes like HDAC11 and hyaluronidase (B3051955) nih.govnih.gov. Furthermore, the presence of an α,β-unsaturated ketone system within the molecule has been identified as crucial for its apoptosis-inducing activity and cytotoxicity mdpi.comnih.govmdpi.com. The isoprenyl chains, specifically the double bonds within them, are also noted for their contribution to antioxidative properties mdpi.commdpi.com. The C8 side chain and the 13,14-dihydroxy groups have been highlighted as key functional groups responsible for its anticancer effects taylorandfrancis.commdpi.com.

Correlation of Structural Modifications with Changes in Biological Activity

Studies involving the modification of this compound's structure have provided valuable insights into how specific chemical features influence its biological efficacy.

Impact of Isoprenyl Chains on Activity

The isoprenyl chains of this compound are important for its interaction with biological targets, offering hydrophobic faces mdpi.comfrontiersin.org. Research on analogs has indicated that modifications to these chains can affect cytotoxicity. For instance, a change from a prenyl group to a dimethyl allyl group at the C-30 position was suggested to reduce cytotoxicity mdpi.com. Similarly, the presence of a prenyl group at the C-4 position and an allylic group at the C-8 position were found to be vital for the biological activity of garcinol (B8244382) analogs, as evidenced by studies where their modification led to moderately lower inhibitory activities against oral squamous cell carcinoma sioc-journal.cn. The prenyl groups are also implicated in the inhibition of fungal biofilms, with both xanthochymol (B1232506) and garcinol showing effectiveness patsnap.com.

Role of Hydroxyl Groups and Diketone Moiety

The phenolic hydroxyl groups and the β-diketone moiety are fundamental to this compound's bioactivity mdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.govijpsonline.comjntbgri.res.innih.gov. These groups are identified as primary oxidation sites that generate biologically active metabolites mdpi.comfrontiersin.orgnih.gov. The β-diketone moiety is particularly important for enzyme inhibition, such as its role in HDAC11 inhibition, where alkylation of this group in isogarcinol (B162963) significantly reduced its activity nih.gov. Similarly, the enolizable β-diketone moiety is crucial for garcinol's anti-RNase H activity, as isogarcinol, lacking this feature, was distinctly less active uni-bayreuth.de. The hydroxyl groups, particularly when present in ortho or para positions, are known to enhance antioxidant activity scispace.com.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in understanding the molecular interactions of this compound and its analogs with biological targets. Molecular docking studies have been employed to predict binding affinities and identify key interactions with various enzymes and proteins. For instance, docking studies have confirmed the interaction of garcinol with NF-κB, identifying specific amino acid residues like Pro275, Trp258, Glu225, and Gly259 involved in these interactions frontiersin.org. Similar studies have shown garcinol’s binding to CYP3A4 and CYP2B6, explaining its inhibitory effects on these cytochrome P450 enzymes mdpi.com. Garcinol has also been docked into the active sites of p300 HAT, suggesting it competes with acetyl-CoA for binding frontiersin.org. Additionally, molecular docking has been used to investigate garcinol's interaction with hyaluronidase, revealing hydrogen bonding and hydrophobic interactions that stabilize the complex nih.gov, and with topoisomerase II, suggesting binding to the DNA binding surface and/or ATP domain nih.govacs.org. QSAR studies have been suggested as a necessary step to further confirm the mode of action and affinity of garcinol against targets like FimH nih.gov.

SAR for Specific Molecular Targets (e.g., HATs, Kinases)

This compound has demonstrated significant activity against several key molecular targets, with SAR studies providing insights into its inhibitory mechanisms.

Histone Acetyltransferases (HATs): this compound is recognized as a potent inhibitor of Histone Acetyltransferases (HATs), particularly p300/CBP and PCAF researchgate.netmdpi.commdpi.complos.orgnih.gov. Studies indicate that garcinol derivatives that expand hematopoietic stem cells (HSCs)/progenitor cells (PCs) inhibit HAT activity and histone acetylation plos.org. Molecular docking studies suggest that garcinol inhibits p300 HAT activity by blocking the acetyl-CoA binding pocket frontiersin.org. The precise nature of molecular interactions with p300 HAT has been elucidated through fluorescence, docking, and mutational studies, proposing mechanisms for specific versus non-specific HAT inhibition nih.gov. Garcinol's role as a HAT inhibitor is linked to its anticancer effects, as it can lead to hypoacetylation of transcription factors like STAT1, impacting MHC expression mdpi.com.

Topoisomerase II: Garcinol and its congeners have been identified as inhibitors of eukaryotic topoisomerase I and II nih.govacs.org. Biochemical assays suggest they act as catalytic inhibitors, impeding ATP hydrolysis by topoisomerase II through mixed inhibition. Computational investigations have identified structural elements responsible for binding to these enzymes, providing a basis for designing more potent analogs nih.govacs.org.

NF-κB Signaling Pathway: Garcinol has been shown to inhibit the NF-κB signaling pathway, which is critical in inflammation and tumorigenesis mdpi.commdpi.comresearchgate.netfrontiersin.orgoup.com. Its ability to suppress NF-κB activity and related target genes involved in proliferation and apoptosis contributes to its anticancer and anti-inflammatory effects frontiersin.org. Molecular docking studies have confirmed garcinol's interaction with NF-κB, highlighting key amino acid residues involved frontiersin.org.

Cytochrome P450 (CYP) Isozymes: Garcinol exhibits inhibitory effects on several CYP isozymes, including CYP1A2, CYP2C9, CYP2B6, CYP2D6, and CYP3A4 mdpi.com. These interactions suggest potential herb-drug interactions, as garcinol can alter the metabolism of co-administered drugs. Molecular docking studies have supported these findings by showing garcinol occupying the active sites of CYP3A4 and CYP2B6 mdpi.com.

Analytical Methodologies for + Garcinol Research and Characterization

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques, particularly when coupled with sensitive detection systems like mass spectrometry, are indispensable for the separation, identification, and quantification of complex molecules such as (+)-Garcinol. These methods allow for the differentiation of this compound from structurally similar compounds and provide reliable quantitative data.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique widely utilized for the quantitative analysis of this compound in various matrices, including plant extracts and biological fluids tandfonline.comnih.govresearchgate.netnih.gov. This method leverages the separation power of HPLC with the identification and quantification capabilities of MS/MS.

The analysis typically employs Electrospray Ionization (ESI) in positive-ion mode, which efficiently generates protonated molecules [M+H]⁺ for this compound tandfonline.comnih.govtandfonline.comresearchgate.net. Tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, common transitions monitored are m/z 603.3 (precursor ion) to m/z 411 and m/z 603.3 to m/z 343.2, with an optimized collision energy often around 15 eV tandfonline.comnih.govtandfonline.comresearchgate.net.

Studies have reported excellent linearity for this compound calibration curves, typically ranging from 0.5 to 10 ng/mL, with correlation coefficients (R²) consistently above 0.990 nih.govtandfonline.comifremer.fr. Limits of Quantification (LOQ) have been reported as low as 0.05-0.06 ng/mL, and Limits of Detection (LOD) around 0.017-0.02 ng/mL, demonstrating the method's high sensitivity for bioanalytical applications tandfonline.comnih.govtandfonline.com. Recovery rates are generally high, often exceeding 87% in biological matrices, indicating efficient extraction and minimal analyte loss nih.govresearchgate.net.

Table 1: HPLC-MS/MS Parameters and Performance for this compound

ParameterValue / DescriptionReference(s)
Technique HPLC-MS/MS, LC-ESI-MS/MS tandfonline.comnih.govresearchgate.netnih.govtandfonline.comresearchgate.netifremer.fr
Ionization Mode Electrospray Ionization (ESI) Positive Mode tandfonline.comnih.govtandfonline.comresearchgate.net
Precursor Ion (m/z) 603.3 tandfonline.comnih.govtandfonline.comresearchgate.net
Quantifier Transition (m/z) 603.3 / 411 tandfonline.comnih.govtandfonline.comresearchgate.net
Qualifier Transition (m/z) 603.3 / 343.2 tandfonline.comnih.govtandfonline.comresearchgate.net
Collision Energy (eV) ~15 tandfonline.com
Linearity Range 0.5-6 ng/mL (Isogarcinol), 2-10 ng/mL (Garcinol) nih.govtandfonline.comifremer.fr nih.govtandfonline.comifremer.fr
Correlation Coefficient (R²) ≥ 0.990 nih.govtandfonline.comifremer.fr
LOQ (ng/mL) 0.05-0.06 tandfonline.comnih.govtandfonline.com
LOD (ng/mL) 0.017-0.02 tandfonline.comnih.govtandfonline.com
Recovery (%) ≥ 87 nih.govresearchgate.net
Enrichment Factor 53-60 folds nih.govresearchgate.net
Extraction Efficiency 89-97% nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective, rapid, and versatile approach for the qualitative and quantitative analysis of this compound, particularly in the quality control of herbal extracts and formulations akjournals.comcabidigitallibrary.orgnih.gov. This technique allows for simultaneous analysis of multiple samples and provides visual detection of compounds based on their Rf values and UV absorption.

HPTLC analysis of this compound commonly utilizes pre-coated silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) as the stationary phase. Optimized mobile phases, such as Toluene-Ethyl acetate-Formic acid in various ratios (e.g., 5:4:1 v/v/v or 4:1:0.5 v/v/v), have been developed for effective separation akjournals.comcabidigitallibrary.orgijpsr.com. Detection is typically performed by scanning at specific wavelengths, often around 276 nm, where this compound exhibits strong absorbance akjournals.com. The Rf value for this compound is reported to be consistent, for instance, around 0.75 with a specific mobile phase akjournals.com.

HPTLC has been instrumental in determining the content of this compound in various plant matrices. For example, the fruit extract of Garcinia indica was found to contain approximately 2.5% w/w of this compound cabidigitallibrary.orgnih.gov, while root extracts showed lower concentrations (e.g., 4.1%) compared to fruit extracts (e.g., 9.3%) ijpsr.comijpsr.com. Comparative analyses in different Garcinia species have also quantified this compound content, ranging from 0.58% to 0.98% w/w akjournals.com.

Table 2: HPTLC Analysis of this compound

ParameterValue / DescriptionReference(s)
Technique HPTLC akjournals.comcabidigitallibrary.orgnih.govijpsr.comijpsr.com
Stationary Phase Silica gel 60 F₂₅₄ akjournals.comcabidigitallibrary.orgijpsr.com
Mobile Phase Toluene: Ethyl acetate: Formic acid (e.g., 5:4:1 v/v/v or 4:1:0.5 v/v/v) akjournals.comcabidigitallibrary.orgijpsr.com
Detection Wavelength (nm) ~276 akjournals.com
RF Value ~0.75 (with specific mobile phase) akjournals.com
Garcinol (B8244382) Content (%) ~2.5% (fruit rinds) cabidigitallibrary.orgnih.gov; ~9.3% (fruit) vs ~4.1% (root) ijpsr.comijpsr.com; 0.58–0.98% w/w (various species) akjournals.com akjournals.comcabidigitallibrary.orgnih.govijpsr.comijpsr.com

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is a specific configuration of HPLC-MS/MS that utilizes the Electrospray Ionization source. As detailed in section 7.1.1, LC-ESI-MS/MS has been a primary technique for the sensitive and selective quantification of this compound. The positive ESI mode is favored for generating the protonated molecular ion [M+H]⁺ at m/z 603.3, which then serves as the precursor ion for MS/MS fragmentation. The MRM transitions (m/z 603.3/411 and m/z 603.3/343.2) are critical for accurate quantification, providing high specificity and minimizing interference from other compounds in complex matrices tandfonline.comnih.govtandfonline.comresearchgate.net. The method's ability to achieve low LOQs and LODs makes it suitable for pharmacokinetic and biodistribution studies of this compound in biological samples tandfonline.comnih.gov.

Sample Preparation Strategies for Biological Matrices (e.g., animal tissues, cell cultures)

Effective sample preparation is paramount for the successful analysis of this compound in biological matrices, such as plasma, liver, kidney, and spleen. This stage aims to efficiently extract the analyte, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.

Deep Eutectic Solvents (DESs) have emerged as a promising class of "green" solvents for sample preparation due to their low toxicity, biodegradability, ease of synthesis, and tunable properties nih.govresearchgate.netmdpi.comnih.gov. For this compound analysis in biological samples, DES-based extraction techniques, such as Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME), have been successfully developed nih.govresearchgate.net.

These methods involve synthesizing a DES, often a combination of a hydrogen bond donor and a hydrogen bond acceptor, which is then used to extract this compound from the biological matrix. For instance, a Thymol-Terpeniol (Th-T) based DES, in a 2:1 molar ratio, has demonstrated high extraction efficiency (89-97%) and significant enrichment factors (up to 53-60 folds) for this compound from mice plasma and tissue samples nih.govresearchgate.net. The optimization of DES composition and extraction parameters, often guided by Design of Experiments (DoE) approaches like Plackett-Burman and Central Composite designs, is crucial for maximizing extraction performance nih.govresearchgate.net. These methods are designed to be efficient and sophisticated, yielding high recovery rates and enabling sensitive quantitative analysis.

Table 3: Deep Eutectic Solvent (DES) Extraction Methods for this compound in Biological Matrices

ParameterValue / DescriptionReference(s)
DES Composition Thymol (Th)-Terpeniol (T), 2:1 molar ratio nih.govresearchgate.net
Extraction Technique Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) nih.govresearchgate.net
Sample Matrix Mice plasma, liver, kidney, spleen nih.govresearchgate.net
Extraction Efficiency (%) 89-97 nih.govresearchgate.net
Enrichment Factor Up to 53-60 folds nih.govresearchgate.net
Optimization Approach Design of Experiments (Plackett-Burman, Central Composite Design) nih.govresearchgate.net

Matrix effects, particularly in bioanalysis using LC-MS/MS, refer to the alteration of analyte ionization efficiency caused by co-eluting co-extracted compounds from the biological matrix eijppr.comcore.ac.uk. These effects can manifest as ion suppression or ion enhancement, leading to inaccurate quantification. Biological samples, containing a complex mixture of endogenous substances (e.g., lipids, proteins, salts), are prone to significant matrix effects.

Mitigating matrix effects is a critical aspect of method development. Strategies include:

Optimizing Chromatographic Separation: Ensuring that this compound is well-resolved from matrix components is essential. This involves careful selection of stationary and mobile phases, gradient elution profiles, and column types eijppr.com.

Improving Sample Clean-up: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or the use of selective DES-based extractions help remove interfering substances before instrumental analysis researchgate.netnih.govresearchgate.neteijppr.com.

Choice of Ionization Source: While ESI is common, the specific settings and polarity can influence matrix effects.

Internal Standards: The use of isotopically labeled internal standards, if available, can effectively compensate for matrix-induced signal variations by co-eluting and experiencing similar ionization suppression or enhancement eijppr.comcore.ac.uk.

Post-Extraction Addition: Comparing the response of the analyte in a solvent standard versus the same concentration spiked into a blank matrix extract can quantify the extent of matrix effects eijppr.comcore.ac.uk.

By implementing these strategies, researchers can minimize the impact of matrix effects, ensuring the reliability and accuracy of quantitative data for this compound in biological samples.

Method Validation Parameters and Quality Control in Research Settings

Method validation is a cornerstone of robust scientific research, ensuring that analytical procedures are suitable for their intended purpose. For compounds like this compound, which are often studied for their biological activities and found in complex natural matrices, validated analytical methods are crucial for accurate quantification, identification, and characterization. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, precision, and linearity. These parameters collectively define the performance characteristics of an analytical method, providing confidence in the generated data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and the Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. Establishing these limits is vital for detecting and quantifying this compound in various samples, particularly in biological matrices or complex plant extracts where its concentration may be low.

Different analytical techniques have demonstrated varying sensitivities for this compound detection and quantification. For instance, High-Performance Liquid Chromatography coupled with Electrospray Ionization and Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has shown high sensitivity. One study reported LOD and LOQ values of less than 1 ng for garcinol using such a method ifremer.fr. Another LC/ESI-MS/MS analysis specified an LOD of 0.021 ng/mL and an LOQ of 0.06 ng/mL for garcinol nih.gov. In contrast, High-Performance Thin-Layer Chromatography (HPTLC) methods, while offering advantages in sample throughput and cost-effectiveness, have reported different sensitivity levels. For example, an HPTLC method indicated an LOD of 62.17 ng per band and an LOQ of 164 ng per band for garcinol akjournals.com.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

Analytical MethodLOD (Units)LOQ (Units)Reference
HPLC-ESI-MS/MS< 1 ng< 1 ng ifremer.fr
LC/ESI-MS/MS0.021 ng/mL0.06 ng/mL nih.gov
HPTLC62.17 ng/band164 ng/band akjournals.com

These values underscore the importance of selecting an appropriate analytical technique based on the required sensitivity for specific research objectives.

Accuracy, Precision, and Linearity

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by analyzing a series of standard solutions at different concentrations and evaluating the resulting calibration curve. Studies have consistently demonstrated good linearity for this compound quantification. For instance, HPLC-ESI-MS/MS methods have reported correlation coefficients (r²) of ≥ 0.9978 ifremer.fr and ≥ 0.990 nih.gov, indicating a strong linear relationship between the detector response and the concentration of this compound. HPTLC methods have also shown excellent linearity, with correlation coefficients around 0.9955 akjournals.com and calibration curves linear within specific ranges, such as 200–600 ng/band akjournals.com or 200 to 1400 ng for garcinol researchgate.net.

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as standard deviation or relative standard deviation (RSD). Precision is assessed at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Studies have demonstrated good precision for this compound analysis. For instance, intra- and inter-day precisions with RSD values less than 6% have been reported for HPLC-ESI-MS/MS methods ifremer.fr. HPTLC methods have also shown good precision, with low percentage relative standard deviation values akjournals.comresearchgate.net. For example, intra-day and inter-day RSD values for related compounds were reported to be <2.0% mdpi.com.

Table 2: Accuracy and Precision Parameters for this compound Analysis

Analytical MethodParameterValue(s)Reference
HPLC-ESI-MS/MSRecovery (%)94% to 104% ifremer.fr
HPLC-ESI-MS/MSRSD (Recoveries)0.8% to 4.5% ifremer.fr
HPLC-ESI-MS/MSPrecision (RSD)< 6% (intra- and inter-day) ifremer.fr
HPLC-UVRecovery (%)84.8% to 95.2% sld.cu
HPLCPrecision (RSD)< 2.0% (intra- and inter-day) mdpi.com
HPTLCPrecision (RSD)Low percentage values akjournals.comresearchgate.net

These validated parameters—linearity, accuracy, and precision—collectively ensure that analytical methods used for this compound research provide reliable and reproducible quantitative data, which is fundamental for advancing our understanding of this compound.

Challenges and Future Research Directions for + Garcinol

Elucidation of Undiscovered Molecular Targets and Signaling Networks

Despite extensive research, the complete spectrum of molecular targets and signaling networks influenced by (+)-Garcinol is not fully elucidated. While it is known to modulate key pathways such as NF-κB, JAK/STAT3, PI3K/AKT, ERK1/2, Wnt/β-catenin, and inhibit histone acetyltransferases (HATs) like p300 and PCAF mdpi.comoup.comresearchgate.netspandidos-publications.comresearchgate.net, there is a need to identify additional, perhaps less obvious, molecular interactions. Understanding how this compound influences transcription factors like STAT3 oup.comresearchgate.netaacrjournals.orgoup.com and its role in epigenetic modifications, including miRNA deregulation oup.comresearchgate.net, offers promising avenues. Future research should focus on employing advanced proteomic and transcriptomic approaches to systematically map the cellular interactome of this compound, thereby uncovering novel targets and signaling cascades that contribute to its observed therapeutic effects. This deeper understanding is essential for rational drug design and the development of more targeted therapeutic strategies.

Investigation of Synergistic Effects in Preclinical Combinations

The potential for this compound to synergize with other therapeutic agents is a significant area for future exploration. Preclinical studies have indicated that this compound can enhance the efficacy of conventional chemotherapeutic drugs like gemcitabine (B846) and cisplatin, as well as other natural compounds like curcumin (B1669340) mdpi.comnih.govmendelu.czresearchgate.net. For instance, combinations of this compound with gemcitabine have shown synergistic effects in pancreatic cancer cells by modulating key regulators such as PARP, VEGF, MMPs, interleukins, and NF-κB mdpi.commendelu.cz. Similarly, synergistic effects have been observed with Taxol in triple-negative breast cancer models, mediated through pathways involving caspase-3 and NF-κB/Twist1 mdpi.com. Further systematic preclinical investigations are required to explore combinations of this compound with a wider range of chemotherapeutics, targeted therapies, and other natural compounds across various disease models. Identifying optimal synergistic ratios and understanding the underlying molecular mechanisms of these combinations will be critical for developing more potent and less toxic therapeutic regimens.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Animal Models (excluding human applications)

A significant challenge for this compound is its inherent low aqueous solubility and rapid metabolic clearance, which contribute to poor bioavailability mdpi.comnih.gov. To address this, the development of advanced delivery systems is paramount. Nanotechnology-based approaches, such as encapsulation within polymeric nanoparticles (e.g., PLGA nanoparticles), have shown promise in enhancing the stability, bioavailability, and therapeutic efficacy of this compound in preclinical animal models nih.gov. Studies have demonstrated sustained release and improved pharmacokinetic profiles for nanoparticle-encapsulated this compound compared to free this compound suspensions nih.gov. Future research should focus on designing targeted nanoparticle systems that can specifically deliver this compound to disease sites, further improving its therapeutic index and reducing potential off-target effects in animal studies. Exploration of other advanced delivery strategies, such as liposomes or solid lipid nanoparticles, tailored for specific animal disease models, is also warranted.

Exploration of Novel Synthetic Routes for Improved Scalability and Stereocontrol

While this compound is naturally abundant, the development of efficient and scalable synthetic routes is crucial for ensuring a consistent and high-purity supply for research and potential future therapeutic applications. Current research in chemical synthesis primarily focuses on isolation and characterization, with limited reports detailing novel synthetic pathways that address scalability and stereocontrol google.comexplorationpub.comresearchgate.netresearchgate.net. The complex structure of this compound, with its multiple chiral centers and isoprenyl chains, presents challenges in achieving stereoselective synthesis. Future research should aim to develop robust, cost-effective, and environmentally friendly synthetic methodologies that allow for large-scale production and precise control over stereochemistry. This would not only facilitate further preclinical studies but also lay the groundwork for potential pharmaceutical development.

Deepening Mechanistic Understanding in Specific In Vivo Animal Disease Models

While numerous in vitro studies have elucidated the mechanisms of this compound, a deeper understanding of its actions within specific in vivo animal disease models is essential. Studies have shown its efficacy in models of cancer, such as inhibiting metastasis in esophageal cancer in vivo via TGF-β1 and p300 signaling mdpi.com, and reducing tumor growth in a breast cancer xenograft model by inhibiting STAT-3 activation oup.comaacrjournals.orgoup.com. Its potential neuroprotective role in Parkinson's disease models, possibly by inhibiting enzymes like COMT and MAO-B, is also being explored researchgate.net. Future research should focus on employing a wider array of well-characterized animal models for various diseases (e.g., inflammatory diseases, metabolic disorders, neurodegenerative conditions) to thoroughly investigate the pharmacokinetics, pharmacodynamics, and specific molecular mechanisms of this compound. This includes detailed analysis of its impact on cellular signaling, immune responses, and metabolic pathways within the complex in vivo environment.

Targeting Specific Cellular Subpopulations or Disease States for Mechanistic Studies

This compound's broad-spectrum activity suggests potential for targeting specific cellular subpopulations or distinct disease states. Research has indicated its effectiveness against various cancer cell types, including those in the gastrointestinal tract, breast, prostate, and liver mdpi.comresearchgate.netnih.gov. Its ability to modulate specific pathways like STAT3 oup.comaacrjournals.orgoup.com and NF-κB mdpi.comresearchgate.netmdpi.comnih.gov suggests potential for targeted intervention. Future research should aim to identify specific cellular markers or pathways that are uniquely sensitive to this compound. Mechanistic studies could focus on its differential effects on cancer stem cells (CSCs) researchgate.net, immune cells within the tumor microenvironment, or specific cell types involved in inflammatory or metabolic diseases. This targeted approach will help refine its therapeutic applications and potentially identify biomarkers for patient stratification in future preclinical studies.

Refinement of Analytical Methods for High-Throughput Screening and Complex Sample Analysis

The accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, efficacy assessments, and high-throughput screening (HTS) of potential analogs or synergistic compounds. While methods such as LC/ESI-MS/MS have been developed for its quantification in plant extracts researchgate.net, further refinement is needed for complex biological samples like plasma, tissues, and cellular extracts. Developing robust, validated analytical methods that can handle low concentrations, potential metabolites, and complex sample matrices is a key challenge. Future research should focus on optimizing existing methods and developing new analytical techniques, such as LC-MS/MS or GC-MS, for rapid and accurate quantification. The development of sensitive assays suitable for HTS will accelerate the discovery of novel compounds with improved properties or synergistic partners for this compound.

Compound List:

this compound

Curcumin

Gemcitabine

Taxol

Curcuminoids

Piperine

Anacardic acid

Isogarcinol (B162963)

Epigarcinol

Resveratrol

Arctiin

Noscapine

Guggulsterone

Trolox

Hydroxycitric acid (HCA)

Anthocyanin

Forsklin

(-)-epigallocatechin (B1671488) gallate

Lipoprotein (a)

T-cadherin

E-cadherin

Vimentin

SNAI1 (snail)

p53

p21

CDK4

Cyclin D1

Cyclin B1

CDK2

JNK

c-JUN

AP-1

p300

CBP

PCAF

STAT3

NF-κB

PI3K/AKT

ERK1/2

Wnt/β-catenin

VEGF

MMP-9

IL-8

PGE2

COX-2

iNOS

TGF-β1

Smad2/3

Urokinase-type plasminogen activator (uPA)

Bcl-2

Bax

PARP

Caspase-3

Caspase-9

c-FLIP

DR5

LRP6

Axin2

β-catenin

Dvl2

LRP6

Axin2

β-catenin

Dvl2

miR-21

miR-495

miR-638

miR-453

miR-196a

miR-605

miR-200s

let-7

Orai1

Akt

TRAIL

HDAC11

GADD153

HIF-1α

CXCR4

MMP-2

iPLA2

Twist1

mPGES-1

E-cadherin

Vimentin

SNAI1

FOXP3

TIP60

SUVOH2

ADA3

NOX1

ASK1

Thioredoxin 1 (Trx1)

MKK4/MKK7

JNK/SAPK

ErbB2

GSK-3β

MAO-B

COMT

Epinephrine hydrochloride

Malondialdehyde

Reduced glutathione (B108866) (GSH)

5,5´-dithiobis (2-nitro benzoic acid) (DTNB)

Thiobarbituric acid (TBA)

Lipoprotein (a)

T-cadherin

E-cadherin

Vimentin

SNAI1

p53

p21

CDK4

Cyclin D1

Cyclin B1

CDK2

JNK

c-JUN

AP-1

p300

CBP

PCAF

STAT3

NF-κB

PI3K/AKT

ERK1/2

Wnt/β-catenin

VEGF

MMP-9

IL-8

PGE2

COX-2

iNOS

TGF-β1

Smad2/3

Urokinase-type plasminogen activator (uPA)

Bcl-2

Bax

PARP

Caspase-3

Caspase-9

c-FLIP

DR5

LRP6

Axin2

β-catenin

Dvl2

miR-21

miR-495

miR-638

miR-453

miR-196a

miR-605

miR-200s

let-7

Orai1

Akt

TRAIL

HDAC11

GADD153

HIF-1α

CXCR4

MMP-2

iPLA2

Twist1

mPGES-1

E-cadherin

Vimentin

SNAI1

FOXP3

TIP60

SUVOH2

ADA3

NOX1

ASK1

Thioredoxin 1 (Trx1)

MKK4/MKK7

JNK/SAPK

ErbB2

GSK-3β

MAO-B

COMT

Epinephrine hydrochloride

Malondialdehyde

Reduced glutathione (GSH)

5,5´-dithiobis (2-nitro benzoic acid) (DTNB)

Thiobarbituric acid (TBA)

Lipoprotein (a)

T-cadherin

E-cadherin

Vimentin

SNAI1

p53

p21

CDK4

Cyclin D1

Cyclin B1

CDK2

JNK

c-JUN

AP-1

p300

CBP

PCAF

STAT3

NF-κB

PI3K/AKT

ERK1/2

Wnt/β-catenin

VEGF

MMP-9

IL-8

PGE2

COX-2

iNOS

TGF-β1

Smad2/3

Urokinase-type plasminogen activator (uPA)

Bcl-2

Bax

PARP

Caspase-3

Caspase-9

c-FLIP

DR5

LRP6

Axin2

β-catenin

Dvl2

miR-21

miR-495

miR-638

miR-453

miR-196a

miR-605

miR-200s

let-7

Orai1

Akt

TRAIL

HDAC11

GADD153

HIF-1α

CXCR4

MMP-2

iPLA2

Twist1

mPGES-1

E-cadherin

Vimentin

SNAI1

FOXP3

TIP60

SUVOH2

ADA3

NOX1

ASK1

Thioredoxin 1 (Trx1)

MKK4/MKK7

JNK/SAPK

ErbB2

GSK-3β

MAO-B

COMT

Epinephrine hydrochloride

Malondialdehyde

Reduced glutathione (GSH)

5,5´-dithiobis (2-nitro benzoic acid) (DTNB)

Thiobarbituric acid (TBA)

Lipoprotein (a)

T-cadherin

E-cadherin

Vimentin

SNAI1

Q & A

Q. What are the primary molecular mechanisms by which (+)-garcinol exerts anti-cancer effects in vitro?

this compound modulates key oncogenic signaling pathways, including PI3K/AKT and NF-κB. For example, in gastric cancer (HGC-27 cells), it downregulates AKT phosphorylation (Thr308), cyclin D1, and Bcl-2 while upregulating pro-apoptotic BAX. Dose-dependent suppression of PI3K/AKT is validated via Western blotting and functional assays (colony formation, migration) . Methodologically, researchers should prioritize pathway-specific inhibitors (e.g., LY294002 for PI3K) to isolate garcinol’s effects from confounding variables.

Q. How can researchers design robust dose-response experiments to evaluate this compound’s bioactivity?

  • Step 1 : Establish a physiologically relevant concentration range (typically 1–50 μM) based on prior cytotoxicity studies (e.g., IC50 values for specific cell lines).
  • Step 2 : Use time-course assays (24–72 hrs) to assess temporal effects on apoptosis (Annexin V/PI staining) and proliferation (MTT/CellTiter-Glo).
  • Step 3 : Validate findings with orthogonal methods (e.g., flow cytometry for cell cycle arrest and Western blotting for pathway proteins) .

Q. What are the methodological considerations for analyzing this compound’s antioxidant properties?

Antioxidant activity should be quantified via DPPH/ABTS radical scavenging assays, with LC-MS validation to distinguish garcinol from metabolites. Note that its polyisoprenylated structure enhances membrane permeability, necessitating lipid-soluble solvent controls (e.g., DMSO ≤0.1%) to avoid artifactual results .

Advanced Research Questions

Q. How does this compound enhance TRAIL-induced apoptosis in resistant cancer models, and how can this be experimentally validated?

In TRAIL-resistant renal carcinoma (Caki cells), this compound sensitizes cells by downregulating c-FLIP protein (not mRNA) and upregulating DR5. Key steps:

  • Co-treat cells with TRAIL (50 ng/mL) and garcinol (1–2 μM) for 24 hrs.
  • Quantify apoptosis via sub-G1 population analysis and PARP cleavage.
  • Use caspase inhibitors (e.g., z-VAD-fmk) to confirm caspase-dependent mechanisms .

Q. What experimental strategies address contradictions in this compound’s dual role as a pro-oxidant and antioxidant?

  • Hypothesis : Context-dependent redox modulation (e.g., cell type, ROS baseline).
  • Approach :
  • Measure intracellular ROS (DCFH-DA assay) under varying garcinol concentrations.
  • Compare outcomes in normal vs. cancer cells (e.g., NCI-H810 lung carcinoma vs. non-malignant fibroblasts).
  • Pair with antioxidants (NAC) to isolate pro-oxidant effects .

Q. How can researchers optimize this compound’s bioavailability and pharmacokinetics for in vivo studies?

  • Analytical Method : Develop a validated LC-MS protocol with acetonitrile/0.1% formic acid mobile phase (retention time: ~7.6 min for garcinol).
  • Formulation : Use nanoemulsions or liposomes to improve solubility.
  • Dosing : Conduct pilot PK studies in xenograft models (e.g., 50 mg/kg oral or IP) with plasma/tissue sampling at 0–24 hrs .

Q. What are the limitations of current in vitro models for studying this compound’s anti-inflammatory effects, and how can they be mitigated?

  • Limitation : In vitro systems (e.g., LPS-stimulated astrocytes) lack immune complexity.
  • Solutions :
  • Use 3D co-culture models (e.g., macrophages + cancer cells) to mimic tumor microenvironments.
  • Validate findings in chronic inflammation murine models (e.g., DSS-induced colitis) with IHC analysis of NF-κB/COX-2 .

Methodological Guidelines

Q. How to resolve conflicting data on this compound’s efficacy across cancer types?

  • Meta-Analysis Framework :
  • Collect datasets from PubMed/Google Scholar using keywords: “garcinol,” “apoptosis,” “[cancer type].”
  • Apply inclusion criteria (e.g., ≥3 independent replicates, IC50 reported).
  • Use random-effects models to account for heterogeneity (e.g., cell line genetic variability) .

What criteria define a high-quality research question for this compound studies?

Align with FINER criteria:

  • Feasible : Access to validated cell lines (e.g., ATCC-certified HGC-27).
  • Novel : Focus on understudied pathways (e.g., c-FLIP/DR5 axis in TRAIL resistance).
  • Ethical : Exclude non-reproducible commercial sources (per user directive).
  • Relevant : Link to clinical gaps (e.g., overcoming cisplatin resistance in HNSCC) .

Data Reproducibility Checklist

  • Confirm compound purity via HPLC (≥95%) and store at -80°C in amber vials.
  • Report statistical methods (e.g., GraphPad Prism, α=0.05, mean ± SD).
  • Deposit raw data in repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.